Increased CB1 Receptor Allosteric Modulator Potency for 2-Pyrrolyl Analogue
In a structure-activity relationship (SAR) study of diarylurea-based CB1 negative allosteric modulators (NAMs), the 2-pyrrolyl analogue (Compound 13) demonstrated significantly enhanced potency compared to the benchmark compound PSNCBAM-1 (1). This represents a critical class-level inference for the value of the 2-pyrrolyl moiety. [1]
| Evidence Dimension | CB1 receptor allosteric modulator potency in [35S]GTP-γ-S binding assay |
|---|---|
| Target Compound Data | Compound 13 (2-pyrrolyl analogue) exhibits greater potency than the comparator. |
| Comparator Or Baseline | PSNCBAM-1 (1), a first-generation CB1 allosteric modulator |
| Quantified Difference | Greater potency (qualitative comparison) |
| Conditions | [35S]GTP-γ-S binding assay in vitro |
Why This Matters
This data provides a strong, class-level precedent that the 2-pyrrolyl group (as found in 2-(1H-pyrrol-2-yl)ethanol) can confer superior pharmacological properties in a relevant receptor system, guiding selection for medicinal chemistry campaigns targeting CB1 or related GPCRs.
- [1] RTI International. (2019). Diarylureas containing 5-membered heterocycles as cb1 receptor allosteric modulators: Design, synthesis, and pharmacological evaluation. Retrieved from https://www.rti.org/publication/diarylureas-containing-5-membered-heterocycles-cb1-receptor-allosteric-modulators-design-synthesis-p View Source
